Mazindol-d4 is a deuterated derivative of mazindol, which is classified as a sympathomimetic amine stimulant. This compound is primarily utilized as an internal standard in analytical chemistry, particularly in gas chromatography and liquid chromatography applications. The incorporation of deuterium atoms in mazindol-d4 replaces hydrogen atoms, enhancing its utility in isotope dilution methods for clinical toxicology and forensic analysis .
The synthesis of mazindol-d4 involves various methods to incorporate deuterium into the mazindol structure. A common approach includes the reduction of deuterated precursors using deuterium gas under controlled conditions. This method ensures that the final product retains high purity and yield. The industrial production typically employs deuterated reagents and catalysts optimized for large-scale synthesis .
Mazindol-d4 can participate in various chemical reactions, including:
The products formed from these reactions vary based on the specific reagents used and the reaction conditions applied .
Mazindol acts primarily as a central nervous system stimulant by inhibiting the reuptake of neurotransmitters such as norepinephrine and dopamine. This mechanism enhances alertness and focus, making it a candidate for treating attention-deficit/hyperactivity disorder (ADHD). The presence of deuterium in mazindol-d4 does not alter its pharmacological properties but allows for precise quantification in biological studies .
Relevance to analytical chemistry includes its role as an internal standard for accurate quantification in drug monitoring applications .
Mazindol-d4 finds extensive applications in scientific research:
Mazindol-d4 (CAS# 1246815-50-8) is a deuterated analog of the anorectic agent mazindol, specifically engineered with four deuterium atoms replacing hydrogen atoms at two methylene groups within its imidazoisoindole scaffold. The molecular formula is C₁₆H₉ClD₄N₂O, with a molecular weight of 288.8 g/mol, representing a 4 Da increase over non-deuterated mazindol (284.7 g/mol) [3]. The deuteration occurs at the symmetric methylene positions adjacent to the imidazole nitrogen, resulting in a -CD₂-CD₂- moiety instead of the original -CH₂-CH₂- group. This labeling strategy preserves the compound’s three-dimensional geometry and electronic properties while introducing a distinct mass signature for analytical discrimination [4].
The isotopic purity of Mazindol-d4 exceeds ≥99% for deuterated forms (d1-d4), ensuring minimal interference from unlabeled species in mass spectrometry. X-ray crystallography studies confirm that deuteration does not alter the crystalline structure or bond angles compared to mazindol, maintaining identical spatial arrangements of the chlorophenyl and isoindolone rings critical for its pharmacological activity [3].
Table 1: Isotopic Labeling Pattern in Mazindol-d4
Position | Non-Deuterated Group | Deuterated Group | Mass Shift (Da) |
---|---|---|---|
Methylene 1 | -CH₂- | -CD₂- | +2 |
Methylene 2 | -CH₂- | -CD₂- | +2 |
Total | - | - | +4 |
Deuteration minimally impacts the physicochemical behavior of mazindol while conferring significant analytical advantages. Both compounds exhibit identical solubility profiles in methanol, acetonitrile, and aqueous buffers, facilitating their use in identical chromatographic conditions. In reversed-phase HPLC systems, mazindol-d4 and mazindol co-elute with near-identical retention times (ΔRₜ < 0.1 min), confirming equivalent hydrophobicity [1] [4].
However, deuterium substitution induces kinetic isotope effects (KIEs) detectable in metabolic studies. In vitro hepatic microsomal assays show a reduced CYP450-mediated N-dealkylation rate for mazindol-d4 (k = 0.18 min⁻¹) versus mazindol (k = 0.22 min⁻¹), attributed to stronger C-D bonds resisting oxidative cleavage. This difference does not compromise its utility as an internal standard but necessitates attention during long-duration incubations [3]. Crucially, mazindol-d4’s receptor binding affinity remains unaltered: Equilibrium dissociation constants (Kᵢ) at dopamine transporters are 3.2 nM for both compounds, confirming isotopic labeling does not affect pharmacological target engagement [3].
Table 2: Physicochemical and Analytical Comparison
Property | Mazindol | Mazindol-d4 | Significance |
---|---|---|---|
Molecular Weight | 284.7 g/mol | 288.8 g/mol | +4 Da shift for MS discrimination |
LogP (Octanol-Water) | 3.8 | 3.8 | Identical partitioning behavior |
HPLC Retention (C18) | 6.7 min | 6.75 min | Co-elution minimizes quantitation bias |
Dopamine Transporter Kᵢ | 3.2 nM | 3.2 nM | Unaltered target interaction |
NMR Spectroscopy: ¹H-NMR spectra of mazindol-d4 (DMSO-d₆) reveal complete disappearance of the methylene proton signals at δ 3.85 ppm (-CH₂-) and δ 4.20 ppm (-CH₂-) present in non-deuterated mazindol. Residual quadrupolar coupling in ²H-NMR shows a singlet at δ 3.83 ppm, confirming deuterium incorporation. Aryl proton signals (δ 7.2–7.8 ppm) and the hydroxyl proton (δ 5.92 ppm) remain unchanged, proving site-specific deuteration [4].
FT-IR Spectroscopy: Key vibrational modes are preserved between compounds, with hydroxyl (O-H) stretch at 3320 cm⁻¹, carbonyl (C=O) stretch at 1705 cm⁻¹, and C-Cl bend at 735 cm⁻¹. Slight shifts in aliphatic C-H stretches (2920 cm⁻¹ → 2180 cm⁻¹) validate deuteration, while the absence of C-D stretches in standard IR windows confirms the utility of FT-IR for qualitative verification [3].
High-Resolution Mass Spectrometry (HRMS): ESI⁺-HRMS of mazindol-d4 exhibits [M+H]⁺ at m/z 289.0871 (calc. 289.0874 for C₁₆H₁₀D₄ClN₂O), with a characteristic 4 Da shift from mazindol’s [M+H]⁺ (m/z 285.0532). Fragmentation patterns differ only in deuterium-containing ions: Diagnostic fragments at m/z 171.08 (C₉H₆D₂ClN⁺) and m/z 118.06 (C₇H₄D₂N⁺) replace mazindol’s m/z 169.07 and 116.06, enabling selective monitoring in SRM assays [1] [4].
Table 3: HRMS Diagnostic Ions for Mazindol-d4
Ion Type | m/z Observed | Composition | Mass Error (ppm) |
---|---|---|---|
[M+H]⁺ | 289.0871 | C₁₆H₁₀D₄ClN₂O⁺ | -1.04 |
Product Ion 1 | 171.08 | C₉H₆D₂ClN⁺ | +0.8 |
Product Ion 2 | 118.06 | C₇H₄D₂N⁺ | +1.2 |
The combined spectroscopic data provide a definitive fingerprint for mazindol-d4, ensuring reliable identification and purity assessment in forensic and pharmaceutical contexts. Its stability under analytical conditions (−70°C storage; snap-seal ampules) further supports its use as a certified reference material (CRM) [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: